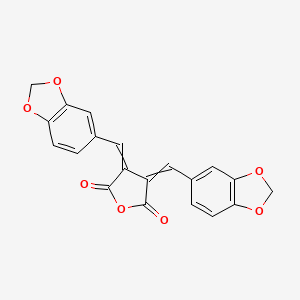![molecular formula C24H26N2O8S2 B14707461 [(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) CAS No. 15314-32-6](/img/structure/B14707461.png)
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C24H22N2O6S2. It is characterized by the presence of a nitrophenyl group, an imino group, and two methylbenzenesulfonate groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Mechanism of Action
The mechanism of action of [(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target molecules. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with polar environments .
Comparison with Similar Compounds
Similar Compounds
[(3-Nitrophenyl)imino]diethane-2,1-diyl dibenzoate: Similar structure but with benzoate groups instead of methylbenzenesulfonate groups.
[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate: Similar structure but with methanesulfonate groups instead of methylbenzenesulfonate groups.
Uniqueness
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of the methylbenzenesulfonate groups, which provide distinct chemical properties such as enhanced solubility and reactivity compared to its analogs .
Properties
CAS No. |
15314-32-6 |
|---|---|
Molecular Formula |
C24H26N2O8S2 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]-3-nitroanilino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26N2O8S2/c1-19-6-10-23(11-7-19)35(29,30)33-16-14-25(21-4-3-5-22(18-21)26(27)28)15-17-34-36(31,32)24-12-8-20(2)9-13-24/h3-13,18H,14-17H2,1-2H3 |
InChI Key |
YVGXJOAFNCPNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
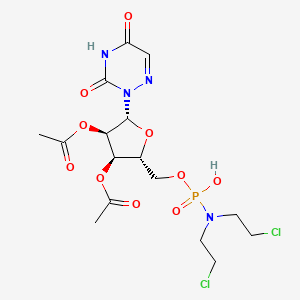
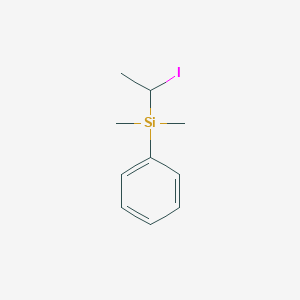
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)

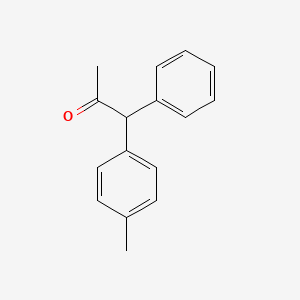
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
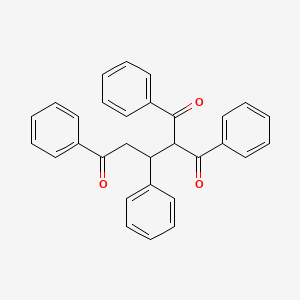
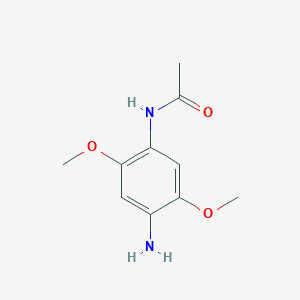

![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
